molecular formula C20H20F3N3O3S B11080099 methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate

methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate

Cat. No.: B11080099
M. Wt: 439.5 g/mol
InChI Key: AKWQNHIXMIENFW-UHFFFAOYSA-N
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Description

Methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate, a multi-step synthesis process is likely required, involving the formation of the thiophene ring followed by functional group modifications to introduce the cyano, ethyl, methyl, and trifluoro groups.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, high temperatures, and specific solvents can optimize yield and purity. The exact industrial methods for this specific compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives, including methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate, can undergo various chemical reactions such as:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some thiophene derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C20H20F3N3O3S/c1-4-14-12(2)30-17(15(14)11-24)26-19(18(28)29-3,20(21,22)23)25-16(27)10-13-8-6-5-7-9-13/h5-9,26H,4,10H2,1-3H3,(H,25,27)

InChI Key

AKWQNHIXMIENFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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